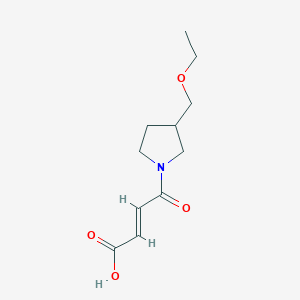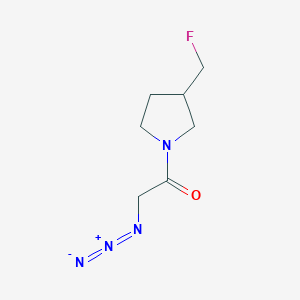
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a cyclic molecule that is composed of six carbon atoms, four nitrogen atoms, and two sulfur atoms. It is a colorless solid that has a melting point of 116-118 °C. CPTP has a variety of properties that make it an ideal compound for research purposes.
Applications De Recherche Scientifique
CPTP has a variety of scientific research applications. It has been used to study the effects of cyclic compounds on the activity of enzymes, as well as the interaction of cyclic compounds with proteins. CPTP has also been used in studies of cell membrane permeability and drug delivery. In addition, CPTP has been used to study the effects of cyclic compounds on the structure and function of proteins.
Mécanisme D'action
The mechanism of action of CPTP is not fully understood. However, it is believed that CPTP binds to proteins and enzymes in a manner similar to other cyclic compounds. It is believed that CPTP binds to proteins and enzymes by forming hydrogen bonds with their active sites. This binding is believed to alter the structure and function of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTP are not fully understood. However, it is believed that CPTP may have a variety of effects on the body. It has been suggested that CPTP may have anti-inflammatory and anti-cancer properties. In addition, CPTP has been shown to have an effect on lipid metabolism and may be useful in the treatment of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
CPTP has several advantages for lab experiments. It is a relatively stable compound and is not easily degraded by heat or light. In addition, CPTP is soluble in a variety of solvents and can be easily purified. However, CPTP is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a variety of potential future directions for research involving CPTP. These include further studies of its mechanism of action and its effects on biochemical and physiological processes. In addition, research could be conducted to determine the potential therapeutic applications of CPTP. Finally, CPTP could be used to study the effects of cyclic compounds on the structure and function of proteins.
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-5-3-11-8-16(7-10-1-2-10)15-13(11)12-4-6-17-9-12/h4,6,8-10H,1-3,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMBNNBAPCTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)